MFT1 protein - 136253-29-7

MFT1 protein

Catalog Number: EVT-1522305
CAS Number: 136253-29-7
Molecular Formula: C8H11NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MFT1 is derived from the yeast species Saccharomyces cerevisiae. It is classified as a member of the THO complex, which is primarily involved in RNA processing and transcriptional regulation. The protein's role extends beyond RNA transaction, implicating it in critical cellular processes like the cell cycle and stress responses .

Synthesis Analysis

Methods of Synthesis

MFT1 protein can be synthesized using various molecular biology techniques. A common method involves the use of polymerase chain reaction (PCR) for amplification from yeast genomic DNA. Specific primers are designed to target the MFT1 gene, allowing for its cloning into expression vectors suitable for yeast or other host systems.

Technical Details:

  • Primers Used:
    • Forward: 5′ATGCCTCTGTCACAAAAACAAATAGACCAAGTTAGAACCAAAGTGCAC TAAGATTGTACTGAGAGTGCAC 3′
    • Reverse: 5′TCATTTTACTTCTTCAACAGAGGAAGACGCACTAAAATCGCTCTGTGCG GTATTTCACACCGC 3′
  • Cloning Method: One-step gene targeting using lithium acetate transformation techniques .
Molecular Structure Analysis

Structure and Data

Data Availability

Structural data may be available through databases such as the Protein Data Bank or through experimental methods like X-ray crystallography or nuclear magnetic resonance spectroscopy once the protein is expressed and purified.

Chemical Reactions Analysis

Reactions Involving MFT1

MFT1 is implicated in several biochemical pathways, particularly those related to DNA damage response. Its deletion leads to altered sensitivity to quinoxaline, suggesting it participates in reactions that mediate cell cycle checkpoints and DNA repair mechanisms.

Technical Details:

  • Cell Cycle Arrest: MFT1 influences the transition between different phases of the cell cycle, particularly during DNA damage when cells should halt progression to allow for repair .
  • Mutant Analysis: Studies have shown that strains lacking MFT1 exhibit similar sensitivity to quinoxaline as those lacking Ddc1, indicating overlapping roles in DNA damage response pathways .
Mechanism of Action

Process and Data

MFT1 functions by modulating cell cycle checkpoints in response to DNA damage. When cells are exposed to genotoxic stress (e.g., quinoxaline), MFT1 helps facilitate the arrest of the cell cycle at specific checkpoints, allowing time for repair processes to occur.

Data Highlights:

  • Sensitivity Studies: Mutants lacking MFT1 show increased sensitivity to DNA-damaging agents compared to wild-type strains, underscoring its protective role during cellular stress .
Physical and Chemical Properties Analysis

Physical Properties

MFT1 protein exhibits properties typical of proteins involved in cellular stress responses. It is likely soluble under physiological conditions due to its role in cellular processes.

Chemical Properties

The chemical properties of MFT1 include:

  • Stability: Likely stable under physiological pH but may be sensitive to extreme conditions.
  • Interactions: Engages in transient interactions with other proteins involved in RNA processing and cell cycle regulation.

Relevant analyses may include:

  • Thermal Stability Assays: To determine how temperature affects protein integrity.
  • Binding Studies: To evaluate interactions with other cellular components during stress responses .
Applications

Scientific Uses

MFT1 protein has significant implications for research in cell biology and genetics:

  • Model Organism Studies: As a component of yeast models, MFT1 can help elucidate fundamental mechanisms of cell cycle regulation and responses to DNA damage.
  • Cancer Research: Understanding MFT1's role could lead to insights into cancer cell vulnerabilities, particularly regarding their ability to manage DNA damage .
  • Biotechnology Applications: Potential applications include genetic engineering strategies aimed at enhancing stress resistance in yeast used for fermentation processes.
Introduction to MFT1 Protein

MFT1 (Mitochondrial Fusion Targeting 1) is a multifunctional eukaryotic protein initially linked to mitochondrial protein targeting but later recognized as a component of the nuclear THO complex. This conserved protein participates in transcription elongation, mRNA export, and genome stability maintenance. Its dual roles in mitochondrial and nuclear processes exemplify the functional versatility of regulatory proteins in fundamental cellular mechanisms [2] [6].

Historical Discovery and Nomenclature of MFT1

The identification of MFT1 originated from Saccharomyces cerevisiae genetic screens in the early 1990s. Researchers isolated mutants defective in mitochondrial protein targeting using an Atp2-LacZ fusion reporter system. These mutants, termed mft (mitochondrial fusion targeting), were categorized into three complementation groups, with MFT1 corresponding to Group 1. The gene was cloned and sequenced in 1991, revealing a 255-amino-acid protein without predicted transmembrane domains or organelle-targeting sequences [6].

Initial confusion arose from the genomic arrangement at the MFT1 locus (YML062C). Early studies misidentified it as encoding ribosomal protein YS3a due to overlapping features with the adjacent PLC2 gene. This was resolved in 1997 when biochemical evidence demonstrated that MFT1 functions as a cytosolic targeting factor rather than a ribosomal component. Mutants in YML062C—not PLC2—displayed mitochondrial import defects [4].

Nomenclature evolution reflects functional reassessments:

  • MFT1: Emphasizes initial mitochondrial role
  • THO complex subunit: Denotes its nuclear function
  • Systematic name YML062C maintains genomic positioning [1] [8].

Table 1: Historical Milestones in MFT1 Characterization

YearDiscoveryReference
1991Gene cloning and sequencingGarrett et al. [6]
1997Distinction from ribosomal protein YS3aBeilharz et al. [4]
2003Identification as THO complex subunitSGD curation [2]

Genomic Context and Locus Organization in Model Organisms

The MFT1 gene resides on chromosome XIII in S. cerevisiae at locus YML062C. This genomic region exhibits notable complexity:

  • Adjacent genes: PLC2 (phospholipase C) and SIR3 (silent information regulator) flank MFT1. The 91% sequence identity between MFT1 and an open reading frame near SIR3 suggests a recent gene duplication event [6].
  • Transcriptional unit: MFT1 spans 1,179 bp, encoding a 392-amino-acid protein (molecular weight: 44.9 kDa). Its promoter contains stress-responsive elements, consistent with roles under varying cellular conditions [1] [2].

Evolutionary conservation patterns reveal functional significance:

  • Fungi: Orthologs in Candida and Aspergillus retain THO complex association
  • Plants: Arabidopsis MFT homologs regulate seed germination through ABA/GA signaling pathways [7]
  • Mammals: The v-fos transformation effector gene (FTE-1) shares homology with yeast MFT1, indicating conserved regulatory mechanisms [8]

Table 2: Genomic and Proteomic Features of MFT1 in S. cerevisiae

FeatureValueMethod
Chromosomal locationXIII: 191,467–192,646Sanger sequencing
Amino acid length392SDS-PAGE/MS
Molecular weight44,948.2 DaMass spectrometry
Isoelectric point (pI)4.16Computational prediction
Protein abundance3,969 ± 780 molecules/cellSILAC-MS [1]

Overview of MFT1 Functional Domains and Protein Classification

MFT1 exemplifies the challenge of classifying proteins without canonical structural domains. Analysis reveals:

  • Domain architecture: Lacks enzymatic or DNA-binding domains but contains low-complexity regions (LCRs) rich in polar residues (25% Ser/Thr). These facilitate protein-protein interactions within macromolecular complexes [1] [2].
  • Secondary structure: Predicted α-helical content dominates (58%), with minor β-sheet components (12%). The N-terminus exhibits structural flexibility, enabling conformational adaptability [1].
  • AlphaFold prediction: High-confidence model (pLDDT >90) shows a bipartite structure:
  • N-terminal solenoid fold
  • C-terminal coiled-coil motif mediating THO subunit binding [1]

MFT1 belongs to the THO complex (subunit composition: Hpr1p, Mft1p, Rlr1p, Thp2p), classified as a nucleic acid-binding molecular adaptor (Gene Ontology: GO:0061980). This complex bridges transcription elongation with mRNA export and genome stability:

  • Functional classification:
  • Transcription-coupled processes: Recruits mRNA export factors to nascent transcripts
  • Recombination suppression: Prevents R-loop accumulation and DNA damage [2]

Table 3: Classification Features of MFT1 and THO Complex Subunits

SubunitLength (aa)DomainsFunction
Mft1p392Low-complexity regionsComplex stabilization
Hpr1p507DEAD-box-likeRNA helicase activity
Thp2p1,052TPR repeatsProtein scaffolding

MFT1 exemplifies how proteins without classical domains are classified via:

  • Interaction networks: 391 genetic/physical interactions (BioGRID data)
  • Context-dependent functions: Dual mitochondrial/nuclear roles
  • Conserved subfamily architectures (SPARCLE classification) [10]

Properties

CAS Number

136253-29-7

Product Name

MFT1 protein

Molecular Formula

C8H11NO2

Synonyms

MFT1 protein

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